Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol
Description
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol (CAS: 77377-09-4) is a spirocyclic compound featuring a benzodioxole moiety fused to a cyclopentane ring via a spiro junction. The hydroxyl group at the 6-position distinguishes it from related isomers and derivatives.
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRNDLVWXGANRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77377-09-4 | |
| Record name | spiro[1,3-dioxaindane-2,1'-cyclopentane]-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a benzodioxole derivative with a cyclopentane derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: Spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ol
- Structure : The 5-ol isomer shares the same spirocyclic backbone but has a hydroxyl group at the 5-position instead of the 6-position.
- Synthesis : While synthesis details for the 6-ol derivative are sparse, the 5-ol analog (CAS: 77377-09-4) is documented in synthetic workflows, highlighting the sensitivity of substituent positioning to reaction conditions .
- Implications : Positional isomerism can significantly alter solubility, hydrogen-bonding capacity, and biological activity due to differences in electronic distribution.
Brominated Analog: Spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-bromo
- Structure : This derivative (CAS: 764696-32-4) replaces the hydroxyl group with a bromine atom at the 5-position.
- Reactivity : Bromine introduces steric bulk and enhances electrophilic reactivity compared to the hydroxyl group, making it a precursor for cross-coupling reactions .
- Applications : Brominated spiro compounds are often intermediates in medicinal chemistry for constructing complex architectures.
Cyclohexane-Based Spiro Derivatives
- Spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine (CAS: Not specified): Structure: Features a cyclohexane ring instead of cyclopentane, with an amine group at the 6-position. Properties: Molecular weight = 205.11 g/mol; stored at +4°C, indicating moderate stability .
2-Chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide (CAS: 851722-03-7):
Fluorinated and Aryl-Substituted Spiro Compounds
trans-5',6'-Diethyl 4'-fluoro-3'-(4-phenylphenyl)spiro[1,3-benzodioxole-2,1'-cyclohexan]-3'-ene-5',6'-dicarboxylate (5m) :
cis-4'-Fluoro-3'-(4-phenylphenyl)-2',4'a,9',9'a-tetrahydrospiro[1,3-benzodioxole-2,1'-fluorene] (5n) :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents | CAS Number |
|---|---|---|---|---|---|---|
| Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol | C₁₂H₁₄O₃ | 206.24 | Not reported | Not reported | -OH (6-position) | 77377-09-4 |
| 5m (trans-cyclohexan derivative) | C₃₀H₂₇FO₆ | 502.53 | 119.4–121.2 | 88.4 | -F, -COOEt, biphenyl | Not specified |
| 5n (fluorene derivative) | C₃₁H₂₃FO₂ | 446.52 | Not reported | 61 | -F, biphenyl | Not specified |
| Spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine | C₁₂H₁₅NO₂ | 205.11 | Not reported | Not reported | -NH₂ (6-position) | Not specified |
Table 2: Spectral Data Highlights
Key Findings and Implications
- Ring Size : Cyclopentane-based spiro compounds exhibit higher ring strain but greater rigidity compared to cyclohexane derivatives, influencing their binding affinities in drug design .
- Synthetic Accessibility : High-yield syntheses (e.g., 88.4% for 5m) demonstrate the feasibility of complex spiro systems, though positional isomerism requires precise control .
Biological Activity
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol is a unique spirocyclic compound characterized by its distinctive structural features, which include a benzodioxole ring fused to a cyclopentane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C₁₁H₈O₃, with a molecular weight of approximately 192.18 g/mol. The spirocyclic structure contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Effects
Several studies have explored the anticancer properties of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase.
Antioxidant Activity
This compound has also been evaluated for its antioxidant activity . It is believed to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its protective effects against cellular damage.
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against Candida albicans. The minimum inhibitory concentration (MIC) was found to be 50 μg/mL, indicating significant antifungal activity.
- Cytotoxicity Assay : In a separate investigation published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 μM.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure allows it to bind effectively to molecular targets involved in various biochemical pathways. For example:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for tumor growth and bacterial survival.
- Receptor Modulation : The compound may modulate receptor activity involved in apoptosis signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 30 μg/mL | [Study 1] |
| Antifungal | Candida albicans | 50 μg/mL | [Study 2] |
| Cytotoxic | MCF-7 (Breast Cancer) | 15 μM | [Journal of Medicinal Chemistry] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
